molecular formula C14H14IN3 B1582048 4'-Iodo-4-dimethylaminoazobenzene CAS No. 3805-67-2

4'-Iodo-4-dimethylaminoazobenzene

Cat. No. B1582048
CAS RN: 3805-67-2
M. Wt: 351.19 g/mol
InChI Key: JSCFDMNXBTVUTH-UHFFFAOYSA-N
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Description

4’-Iodo-4-dimethylaminoazobenzene is a chemical compound with the molecular formula C14H14IN3 . It has a molecular weight of 351.19 . The compound is often used in chemical research .


Molecular Structure Analysis

The molecular structure of 4’-Iodo-4-dimethylaminoazobenzene consists of an azobenzene core, which is a molecule made up of two phenyl rings linked by a N=N double bond, substituted with an iodine atom at the 4’ position and a dimethylamino group at the 4 position .


Physical And Chemical Properties Analysis

4’-Iodo-4-dimethylaminoazobenzene is a solid at room temperature . The compound is light yellow to brown in color .

Scientific Research Applications

Synthesis and Derivative Formation

  • 4'-Iodo-4-dimethylaminoazobenzene derivatives were synthesized by coupling iodobenzendiazonium salt with dimethylaniline, achieving a yield of about 68% (Huang & Liu, 1962).

Chromophoric Reagent for Protein Sequence Analysis

  • 4-NN-Dimethylaminoazobenzene 4'-isothiocyanate, a derivative, was created to improve the ease and sensitivity of peptide sequence analysis. It facilitates the detection of amino acids in small quantities (Chang, Creaser, & Bentley, 1976).

Study of Chemical Properties and Interactions

  • Investigations into the isomerization mechanism of substituted 4-dimethylaminoazobenzenes revealed that the isomerization process likely occurs via inversion at one of the azo-nitrogen atoms (Sueyoshi et al., 1974).
  • Research on the solvent dependence of the resonance Raman spectra of 4-dimethylaminoazobenzene and related compounds indicated solvent-dependent intramolecular and intermolecular interactions, influencing the molecules' geometry (Barker, Fawcett, & Long, 1987).

Application in Chemical Analysis

  • A PVC-based membrane electrode using 4-dimethylaminoazobenzene demonstrated a Nernstian potentiometric response for Cr(III), highlighting its use in chemical analysis and environmental monitoring (Abbaspour & Izadyar, 2001).

Research in Carcinogenicity and Molecular Structure

  • Several studies have explored the carcinogenic properties and molecular structure alterations of 4-dimethylaminoazobenzene derivatives, contributing to the understanding of carcinogenic mechanisms and chemical structure-function relationships (Miller & Miller, 1948); (Ashby et al., 1980).

Safety And Hazards

4’-Iodo-4-dimethylaminoazobenzene is harmful if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction . The compound should be handled only outdoors or in a well-ventilated area, and protective gloves and clothing should be worn when handling it .

properties

IUPAC Name

4-[(4-iodophenyl)diazenyl]-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14IN3/c1-18(2)14-9-7-13(8-10-14)17-16-12-5-3-11(15)4-6-12/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCFDMNXBTVUTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501039007
Record name Benzenamine, 4-[2-(4-iodophenyl)diazenyl]-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501039007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Iodo-4-dimethylaminoazobenzene

CAS RN

3805-67-2
Record name Aniline, p-((p-iodophenyl)azo)-N,N-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003805672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-[2-(4-iodophenyl)diazenyl]-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501039007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Iodo-4-dimethylaminoazobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the incorporation of 4'-Iodo-4-dimethylaminoazobenzene (IDMA) affect the properties of the supramolecular polymer film?

A1: The presence of IDMA introduces photoresponsive behavior to the supramolecular polymer film. [, ] Specifically, the azobenzene moiety within IDMA undergoes trans-cis isomerization upon exposure to linearly polarized light. [] This isomerization, in turn, influences the morphology of the porous film. As the IDMA content increases, the pore size of the film also increases. [] Furthermore, the shape of the pores can be manipulated by changing the polarization direction of the incident light. For example, round holes can be transformed into rectangular or rhombic shapes depending on the light polarization. [] This control over pore morphology is achievable without additional synthetic steps, highlighting the unique advantage of incorporating IDMA.

Q2: What is the significance of using a hybrid material system like PMMA/SiO2 doped with IDMA?

A2: Incorporating IDMA into a hybrid PMMA/SiO2 matrix offers several advantages for nonlinear optical applications. Firstly, the presence of the SiO2 network enhances the stability of the azo orientation within the material. [] This stability is crucial for maintaining the desired optical properties over time. Secondly, the hybrid material exhibits a broader absorption spectrum compared to a system containing only PMMA and IDMA. [] This broadened spectrum is beneficial for applications requiring a wider range of wavelengths, such as all-optical poling techniques. Overall, the hybrid material system demonstrates the potential of IDMA for developing efficient and stable nonlinear optical devices.

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